molecular formula C8H6N2O B12529406 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine CAS No. 753021-63-5

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine

Cat. No.: B12529406
CAS No.: 753021-63-5
M. Wt: 146.15 g/mol
InChI Key: AHAMOVXVPFIQFC-UHFFFAOYSA-N
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Description

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine (CAS 753021-63-5) is a specialized bicyclic heterocyclic compound with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol . It serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research, particularly in the exploration of novel bioactive molecules. Compounds based on fused ring systems like oxazolo-pyridines are of significant research interest due to their potential to interact with biological targets; for instance, structurally related oxazolo[3,4-a]pyrazine derivatives have been investigated as potent antagonists for the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor considered a potential target for treating substance abuse disorders . Furthermore, other oxazolopyridine derivatives have been synthesized and evaluated in silico for anti-inflammatory activity, showing promising binding affinity to targets like Prostaglandin synthase-2 . This compound is characterized by key physicochemical properties, including a calculated density of 1.497 g/cm³ and a boiling point of approximately 279.86°C . It is supplied for research applications as a high-purity building block. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

753021-63-5

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

10-oxa-3,9-diazatricyclo[6.3.0.03,6]undeca-1,4,6,8-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-10-4-6-5-11-9-8(6)3-7(1)10/h1-4H,5H2

InChI Key

AHAMOVXVPFIQFC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN3C=CC3=CC2=NO1

Origin of Product

United States

Advanced Synthetic Methodologies for 3h Azeto 1,2 a 1 2 Oxazolo 3,4 D Pyridine

Retrosynthetic Analysis of the Fused Azeto-Oxazolo-Pyridine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By mentally breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be devised.

Strategic Disconnections and Key Synthetic Targets

The retrosynthetic analysis of 3H-Azeto[1,2-a] nih.govrsc.orgoxazolo[3,4-d]pyridine suggests several potential disconnection points. A primary strategy would involve the disconnection of the azetidine (B1206935) and oxazole (B20620) rings from the central pyridine (B92270) core. This approach simplifies the problem into the synthesis of a functionalized pyridine derivative, which can then be elaborated to form the fused rings.

Key disconnections could be:

Azetidine Ring Formation: A C-N bond disconnection within the azetidine ring, suggesting an intramolecular cyclization of a suitably functionalized pyridine precursor.

Oxazole Ring Formation: Disconnection of the oxazole ring, pointing towards the cyclization of an aminopyridine derivative with a carbonyl-containing fragment.

These disconnections lead to key synthetic targets such as a substituted 2-aminopyridine (B139424) or a pyridine with a pendant amino alcohol or haloamine functionality. The Hantzsch pyridine synthesis is a classic method for creating the pyridine ring itself from components like a β-ketoester, an aldehyde, and ammonia. advancechemjournal.com

Approaches for Azetidine Ring Construction within Polycyclic Frameworks

The formation of the strained four-membered azetidine ring is often the most challenging step in the synthesis of such fused systems. Several methodologies can be considered.

Intramolecular Cycloaddition Reactions for Four-Membered Ring Formation

Intramolecular [2+2] photocycloaddition reactions, such as the aza Paternò-Büchi reaction, are powerful methods for constructing four-membered rings. rsc.orgresearchgate.net This reaction involves the photochemical cycloaddition of an imine and an alkene. rsc.org In the context of the target molecule, a pyridine precursor with tethered alkene and imine functionalities could undergo intramolecular cyclization upon UV irradiation to form the azetidine ring. rsc.org The efficiency of such reactions can be high, with some reported cases achieving yields of 80-85%. rsc.org

Another approach is the intramolecular 1,3-dipolar cycloaddition of nitrones. This method has been successfully used to create chiral azetidine nucleoside analogues and can offer a high degree of stereocontrol. nih.gov

Reductive and Oxidative Ring-Closing Methodologies for Azetidine Annulation

Reductive and oxidative methods provide alternative pathways to the azetidine ring. Palladium-catalyzed intramolecular C-H amination has emerged as a potent tool for synthesizing functionalized azetidines. rsc.org This reaction involves the use of a palladium catalyst to promote the cyclization of an amine onto a C-H bond, forming the azetidine ring. rsc.org

Reductive cyclizations of β-haloalkylimines are another viable strategy. magtech.com.cn This involves the reduction of an imine that has a halogen atom positioned to allow for subsequent intramolecular nucleophilic substitution, closing the four-membered ring.

Stereoselective Azetidine Ring Formation

Achieving stereoselectivity in the formation of the azetidine ring is crucial, especially for applications in medicinal chemistry. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the cyclization reaction. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov This method involves the in-situ generation of a reactive α-oxogold carbene that undergoes intramolecular N-H insertion. nih.gov The use of chiral squaramide hydrogen-bond donor catalysts has also been reported for the highly enantioselective ring-opening of azetidines, a process that can be adapted for stereoselective functionalization. acs.org

Strategies for Oxazole Ring Elaboration in Fused Pyridine Systems

The construction of the oxazole ring onto the pyridine scaffold is the final key step. The oxazole ring is a common motif in bioactive molecules and various synthetic methods are available. nih.gov

A common and versatile method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde to form the oxazole ring. nih.gov In the context of our target molecule, a pyridine-2-carbaldehyde derivative could be reacted with TosMIC to construct the fused oxazole moiety. nih.gov This method is known for its flexibility and has been used to create complex multi-substituted molecules. nih.gov

Another classic approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org A suitably functionalized aminopyridine could be acylated and then cyclized under dehydrating conditions to yield the oxazolo[3,4-d]pyridine core.

Diels-Alder reactions with oxazoles serving as dienes are a well-established route to pyridines, which could be adapted for the synthesis of the target scaffold. wikipedia.org

Method Description Key Reagents Illustrative Yield
Aza Paternò-Büchi ReactionIntramolecular [2+2] photocycloaddition of an imine and an alkene.UV light, photosensitizer80-85% rsc.org
Gold-Catalyzed CyclizationOxidative cyclization of a chiral N-propargylsulfonamide.Gold catalyst, oxidant>98% e.e. nih.gov
van Leusen Oxazole SynthesisReaction of an aldehyde with tosylmethyl isocyanide (TosMIC).TosMIC, base (e.g., K2CO3)High yields reported nih.gov
Robinson-Gabriel SynthesisDehydration of a 2-acylaminoketone.Dehydrating agent (e.g., H2SO4)Varies

Pyridine Ring Manipulation and Diversification

Modification of a pre-existing pyridine ring is a crucial strategy for introducing the necessary functionalities for subsequent annulation reactions or for late-stage diversification of the final heterocyclic scaffold.

Standard functional group interconversions (FGIs) on a pyridine ring are essential for preparing the required precursors. The electron-deficient nature of the pyridine ring influences the reactivity of its substituents. acs.org For example, nucleophilic aromatic substitution (SNAr) is a common reaction for replacing leaving groups on the pyridine ring, particularly at the 2- and 4-positions.

Ring transformation reactions, such as the conversion of a pyrimidine (B1678525) to a pyridine, can also be considered as a method for generating highly substituted pyridine cores. mdpi.com These transformations often proceed via nucleophile-induced rearrangements or hetero-Diels-Alder reactions.

Reaction TypeReactantsProductReference
Nucleophilic Aromatic Substitution2-Chloro-3-nitropyridine, Aryl diazonium saltsPyrazolo[4,3-b]pyridines nih.gov
Ring TransformationPyrimidine, Nitrogen-containing reagentPyridine mdpi.com

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each analog. nih.gov C-H activation has emerged as a prominent tool for the direct introduction of functional groups onto the pyridine ring. nih.gov Due to the electronic nature of pyridine, C-H functionalization is often directed to the ortho- and para-positions. researchgate.net

Halogenation of the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions. While direct halogenation can be challenging, methods have been developed for the site-selective introduction of halogens.

Cascade, Domino, and Multicomponent Reactions for Concurrent Ring Formation

The simultaneous or sequential formation of multiple rings in a single pot represents the most efficient approach to complex heterocyclic systems.

Multicomponent reactions (MCRs) are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govorganic-chemistry.org A hypothetical MCR for the synthesis of the 3H-Azeto[1,2-a] researchgate.netresearchgate.netoxazolo[3,4-d]pyridine scaffold could involve the reaction of a β-amino alcohol, an aldehyde, and an isocyanide in a variation of the Ugi or Passerini reactions, followed by a series of intramolecular cyclizations.

Cascade reactions, involving a sequence of intramolecular transformations, are also a powerful tool. A rhodium carbenoid-induced ring expansion of isoxazoles has been shown to produce highly functionalized pyridines in a one-pot procedure, demonstrating the potential for ring-expansion strategies in building the pyridine core. nih.gov

Sequential Cyclization Processes

Sequential cyclization reactions are powerful strategies for building complex molecular architectures from simpler precursors in a stepwise manner. These processes often involve the formation of one ring, which then sets the stage for the construction of a subsequent ring, allowing for controlled and often regioselective synthesis.

A common approach involves the condensation of a hydrazine (B178648) derivative with a suitable precursor, followed by an oxidative cyclization step to form a fused heterocyclic system. For instance, a facile and efficient method for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the initial condensation of aryl hydrazines with various aldehydes, followed by an iodine-mediated oxidative cyclization. researchgate.net This transition-metal-free process is broadly applicable and can be performed on a gram scale. researchgate.net

Another example is the synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts. This process begins with the selective N-phenacylation of 5-nitro-2-pyridone. The resulting phenacylpyridone intermediate then undergoes intramolecular cyclization in the presence of concentrated sulfuric acid to yield the fused oxazolo[3,2-a]pyridinium salt. mdpi.com These salts are valuable intermediates that can react further with nucleophiles. mdpi.com

A multi-component approach can also be employed, as seen in the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. This five-component cascade reaction involves sequential domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and finally, N-cyclization to construct the complex heterocyclic core. nih.gov

Catalytic Approaches and Reagent-Controlled Synthesis

Catalysis offers a sophisticated toolbox for the synthesis of fused heterocycles, providing pathways to increased efficiency, selectivity, and the introduction of chirality. Both metal-based and organic catalysts are instrumental in modern synthetic chemistry.

Transition-Metal Catalysis in Fused Heterocycle Synthesis

Transition-metal catalysis is a cornerstone for the formation of C-C and C-N bonds, which are critical for the assembly of heterocyclic rings. Palladium-catalyzed reactions are particularly prominent in this area. For example, the Heck reaction has been successfully used to introduce carboxylic acid moieties onto the pyridine framework of oxazolo[4,5-b]pyridine (B1248351) derivatives. clockss.org In a specific instance, a 5-bromo-oxazolo[4,5-b]pyridine was reacted with methyl acrylate (B77674) in the presence of palladium acetate (B1210297) and tri-o-tolylphosphine (B155546) to yield the corresponding E-isomer product. clockss.org

Furthermore, palladium catalysis can be employed in the arylation of endocyclic 1-azaallyl anions, which are generated in situ. This method has been used for the concise synthesis of unprotected, enantioenriched cis-2,3-diarylpiperidines, demonstrating the power of metal catalysis in constructing substituted heterocyclic systems. researchgate.net

Organocatalysis and Biocatalysis for Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a major pillar in chemical synthesis, alongside metal catalysis and biocatalysis, for creating chiral molecules. nih.gov Organocatalysts are typically small, metal-free organic molecules that are often stable in air and moisture, making them easier to handle than many transition-metal catalysts. nih.gov They can be classified based on their mode of action, such as covalent or non-covalent interactions with the substrate. nih.gov

The combination of organocatalysis and biocatalysis represents a particularly powerful approach, merging the versatility of small molecule catalysts with the high selectivity of enzymes. researchgate.net This synergistic strategy has been applied to the synthesis of various chiral building blocks and natural products. For example, a chemoenzymatic cascade involving an organocatalytic aldol (B89426) reaction followed by a biocatalytic reduction can produce stereodefined 1,3-diols. tudelft.nl By selecting the appropriate "enantiocomplementary" organo- and biocatalysts, all four possible stereoisomers of the final product can be accessed in a modular fashion. tudelft.nl This combination is underexploited but holds immense potential for asymmetric synthesis due to the complementary reactivity and compatible reaction conditions of both catalyst types. researchgate.net

Proline and its derivatives are among the most widely used organocatalysts, capable of catalyzing a range of asymmetric transformations, including Mannich and Michael addition reactions. clockss.org The development of proline-based organocatalysts incorporating other heterocyclic moieties, such as triazoles, is an active area of research aimed at creating novel catalysts for various asymmetric reactions. rcsi.com

Methodological Advancements in Reaction Efficiency and Sustainability (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry places a strong emphasis on improving reaction efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has become a key technology in this regard, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govresearchgate.net

The synthesis of various fused pyridine heterocycles has benefited from this technology. For example, novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety have been synthesized in a multi-step sequence under microwave irradiation, offering advantages of high yields and environmental friendliness. nih.govresearchgate.net Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) and hydrazine can be effectively carried out using microwave heating under solvent-free conditions. researchgate.net

A comparative study on the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides demonstrated the superiority of microwave-assisted synthesis over conventional refluxing, with the microwave method providing higher yields in significantly shorter reaction times. mdpi.com

Table of Reaction Conditions for Microwave-Assisted Synthesis

Product Type Starting Materials Conditions Yield (%) Reference
Pyrazolo[3,4-d]pyrimidines 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, Hydrazine Microwave, Solvent-free Not specified researchgate.net
1,2,4-Triazolo[4,3-a]pyridines 2,3-Dichloropyridine, Hydrazine hydrate (B1144303) (multi-step) Microwave irradiation High yields researchgate.net
Isoxazoles Chalcone, Hydroxylamine Microwave (500 W, 150 °C, 10 min) Not specified nih.gov

| 1,2,4-Triazolo[1,5-a]pyridines | Enaminonitriles, Benzohydrazides | Microwave (vs. Reflux) | 70-80% (vs. 54-84%) | mdpi.com |

This table summarizes various microwave-assisted synthetic approaches towards different heterocyclic systems, highlighting the general applicability and efficiency of this technology.

Mechanistic Investigations and Reactivity Pathways

Elucidation of Reaction Mechanisms in the Formation of the Azeto-Oxazolo-Pyridine System

The synthesis of the 3H-Azeto[1,2-a] researchgate.netresearchgate.netoxazolo[3,4-d]pyridine core would likely involve a multi-step sequence, culminating in the formation of the fused ring system. The construction of related oxazolopyridine systems often involves the cyclization of appropriately substituted precursors. For instance, the synthesis of oxazolo[3,2-a]pyridinium salts is commonly achieved through the cyclization of N-phenacyl-2-pyridones. mdpi.com Similarly, the formation of oxazolo[4,5-b]pyridines has been described via the condensation of 2-amino-3-hydroxypyridine (B21099) with various reagents. researchgate.net

A plausible synthetic strategy for the azeto-oxazolo-pyridine system could involve the initial formation of a substituted oxazolopyridine, followed by the annulation of the azetidine (B1206935) ring. The mechanism for the oxazole (B20620) ring formation would likely proceed through a condensation reaction, followed by an intramolecular cyclization and dehydration. The subsequent formation of the azetidine ring could potentially be achieved through an intramolecular nucleophilic substitution or a photochemical cycloaddition reaction.

Regiochemical and Stereochemical Control in Ring-Forming Reactions

The regiochemistry and stereochemistry of the ring-forming reactions are critical for the successful synthesis of a specific isomer of the azeto-oxazolo-pyridine system. In the synthesis of related fused heterocycles, such as pyrido researchgate.netnih.govoxazocines, regioselectivity is achieved through the careful choice of starting materials and reaction conditions, directing the cyclization pathway.

The stereochemistry of the final product would be influenced by the stereocenters present in the precursors and the mechanism of the ring-closing reactions. For example, in the synthesis of oxazolopiperidone lactams, the configuration of substituents on the piperidone ring plays a crucial role in the stereoselectivity of subsequent reactions. scite.ai Similarly, the stereochemical outcome of the azetidine ring formation would be dependent on the facial selectivity of the cyclization step.

Electrophilic and Nucleophilic Reactivity of the Fused System

The electronic nature of the 3H-Azeto[1,2-a] researchgate.netresearchgate.netoxazolo[3,4-d]pyridine system is complex, with the electron-rich oxazole ring and the electron-deficient pyridine (B92270) ring influencing its reactivity towards electrophiles and nucleophiles.

The strained four-membered azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. The regioselectivity of the ring-opening is dictated by both electronic and steric factors. researchgate.net In the context of the fused system, protonation of the azetidine nitrogen would activate the ring towards nucleophilic attack. The site of attack would depend on the substitution pattern and the nature of the nucleophile. For instance, less sterically hindered carbons are generally favored targets for bulky nucleophiles. researchgate.net

Table 1: Potential Ring-Opening Reactions of the Azetidine Moiety

Reagent Proposed Product Reaction Conditions
Strong Acid (e.g., HCl) Protonated ring-opened species Aqueous solution
Strong Nucleophile (e.g., Grignard reagent) Substituted oxazolopyridine derivative Anhydrous ether

This table presents hypothetical reactions based on the known reactivity of azetidines.

The oxazole ring is generally susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution, especially when substituted with electron-withdrawing groups. scite.airesearchgate.net The introduction of a nitro group into an oxazolo[3,2-a]pyridinium system, for example, dramatically alters its reactivity, making the pyridine ring susceptible to nucleophilic attack and ring-opening. mdpi.comtib.eu

Electrophilic substitution on the oxazole ring would likely occur at positions that are not part of the fusion. Conversely, nucleophilic attack on the pyridine ring would be directed to the positions ortho and para to the nitrogen atom, provided there is a suitable leaving group.

Table 2: Potential Transformations of the Oxazole and Pyridine Rings

Reaction Type Reagent Potential Site of Reaction
Electrophilic Aromatic Substitution Nitrating agent (HNO3/H2SO4) Oxazole ring
Nucleophilic Aromatic Substitution Amine (e.g., R-NH2) Pyridine ring (with a leaving group)
Oxidation Oxidizing agent (e.g., KMnO4) Side chains on the rings

This table outlines plausible reactions based on the general reactivity of oxazole and pyridine.

Pericyclic Reactions and Rearrangements Involving the Polycyclic Core

The fused polycyclic core of 3H-Azeto[1,2-a] researchgate.netresearchgate.netoxazolo[3,4-d]pyridine could potentially undergo pericyclic reactions and rearrangements under thermal or photochemical conditions. While specific examples for this system are not documented, related heterocyclic systems are known to participate in such transformations. For instance, oxazoles can act as dienes in Diels-Alder reactions.

Rearrangements of related oxazolopyridinium salts have been reported, leading to the formation of different heterocyclic systems. researchgate.net For example, the reaction of 5-methyloxazolo[3,2-a]pyridinium salts with (methylamino)acetaldehyde dimethyl acetal (B89532) results in the formation of functionalized 5-aminoindolizines. researchgate.net It is conceivable that the azeto-oxazolo-pyridine core could undergo analogous skeletal reorganizations under specific reaction conditions, leading to novel heterocyclic structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 3H-Azeto[1,2-a] nih.govsemanticscholar.orgoxazolo[3,4-d]pyridine, methods like DFT with a basis set such as 6-311G(2d,2p) would be employed to optimize the molecular geometry and calculate its electronic properties. mdpi.com

The distribution of electron density and the nature of the chemical bonds would be analyzed through calculations of atomic charges. The Mulliken atomic charge calculation, for instance, helps in understanding the redistribution of electron density resulting from the fusion of the azeto, oxazolo, and pyridine (B92270) rings. mdpi.com Aromaticity, a key factor in the stability and reactivity of the heterocyclic system, would be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Current-Induced Density (ACID) plots. These calculations would clarify the extent of cyclic delocalization within the fused ring system.

Molecular Orbital Analysis and Prediction of Reactivity Patterns

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. epstem.net

For 3H-Azeto[1,2-a] nih.govsemanticscholar.orgoxazolo[3,4-d]pyridine, a smaller HOMO-LUMO gap would suggest higher reactivity. Molecular orbital diagrams illustrate the energy levels and spatial distribution of these orbitals, indicating likely sites for nucleophilic or electrophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. youtube.com

Table 1: Predicted Frontier Orbital Properties (Note: These are hypothetical values for illustrative purposes, based on typical calculations for similar heterocyclic systems.)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability

Conformational Analysis and Energetic Landscape

The fusion of the rigid azeto (four-membered) ring with the oxazolo-pyridine system introduces significant ring strain and defines a unique three-dimensional structure. Conformational analysis is used to identify the most stable three-dimensional arrangement (conformer) of the molecule and to map the energetic landscape of different possible shapes.

By systematically rotating bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. This map reveals the global minimum energy conformation, which is the most likely structure to be observed experimentally, as well as other local minima and the energy barriers between them. This information is vital for understanding the molecule's flexibility and its potential to bind to biological targets.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can simulate potential synthetic routes or degradation pathways for 3H-Azeto[1,2-a] nih.govsemanticscholar.orgoxazolo[3,4-d]pyridine. By mapping the reaction coordinates, chemists can identify the transition state structures—the highest energy points along a reaction path.

Calculating the activation energy (the energy difference between the reactants and the transition state) helps predict the feasibility and rate of a proposed reaction. For instance, modeling an intramolecular cycloaddition reaction, which could be a key step in its synthesis, would involve locating the specific transition state and determining the reaction's thermodynamic and kinetic profile. mdpi.com This predictive power allows for the optimization of reaction conditions before laboratory work begins.

Prediction of Spectroscopic Parameters for Structural Confirmation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is indispensable for confirming the structure of a newly synthesized compound. Theoretical calculations can generate predicted spectra that can be compared directly with experimental results. epstem.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These predictions are invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific bond stretching, bending, or wagging motion within the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data for Structural Confirmation (Note: These are hypothetical values for illustrative purposes.)

SpectroscopyPredicted ParameterCorresponding Functional Group/Atom
¹H NMRδ 7.5-8.5 ppmAromatic protons on the pyridine ring
¹³C NMRδ 150-165 ppmCarbon atoms in C=N and C=O bonds
IR1650-1700 cm⁻¹C=N stretching vibration
IR1100-1200 cm⁻¹C-O-C stretching in the oxazole (B20620) ring

These predicted spectroscopic fingerprints provide a powerful tool for the unambiguous identification and structural elucidation of 3H-Azeto[1,2-a] nih.govsemanticscholar.orgoxazolo[3,4-d]pyridine in a laboratory setting.

Advanced Structural Elucidation Methodologies

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Fused Ring Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules in solution. For a complex fused system like 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Initial analysis using 1D ¹H and ¹³C NMR provides fundamental information on the number and electronic environment of protons and carbons. However, due to the intricate spin systems and potential for signal overlap in such a compact structure, 2D NMR is indispensable for complete assignment.

2D Homonuclear Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) coupling networks within each ring system, tracing the connectivity of adjacent protons.

2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their proton attachments.

2D Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for elucidating the fused ring structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected, for instance, between protons on the azetidine (B1206935) ring and carbons in both the oxazole (B20620) and pyridine (B92270) rings, thereby confirming the fusion pattern of the heterocyclic system.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY) provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry of the molecule, for example, by observing correlations between protons on the azetidine ring and those on the pyridine portion of the fused system.

¹⁵N NMR Spectroscopy , often aided by computational predictions, can offer valuable insight into the electronic structure and hybridization of the nitrogen atoms within the fused framework. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine in CDCl₃.
PositionHypothetical δ ¹³C (ppm)Hypothetical δ ¹H (ppm)MultiplicityKey HMBC Correlations (H to C)
C175.25.10ddC3, C8a
C245.83.85 (a), 3.95 (b)mC1, C3
C3168.5---
C4a148.1---
C5115.67.15dC4a, C7, C8b
C6130.27.90ddC8, C4a
C7112.47.05dC5, C8a
C8a145.3---
C8b152.0---

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with high precision. By providing a mass measurement accurate to several decimal places, HRMS allows for the unequivocal determination of the molecular formula of 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine, distinguishing it from any other isomers.

Tandem mass spectrometry (MS/MS) experiments are then used to study the molecule's fragmentation pathways. The fragmentation pattern serves as a fingerprint that can confirm the proposed structure. For fused N-heterocycles, characteristic fragmentation involves cleavages across the rings. nih.gov In the case of 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine, fragmentation would likely involve initial rupture of the strained azetidine ring or the oxazole ring, followed by subsequent losses of small molecules or radicals, providing valuable clues about the connectivity of the atoms. mdpi.comresearchgate.net

Table 2: Hypothetical HRMS Fragmentation Data for 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine.
IonHypothetical m/z (Calculated)FormulaPossible Origin
[M+H]⁺161.0556C₈H₇N₂O₂⁺Molecular Ion
[M+H - CO]⁺133.0607C₇H₇N₂O⁺Loss of carbon monoxide from oxazole ring
[M+H - C₂H₂O]⁺119.0451C₆H₅N₂O⁺Rupture of azetidine-oxazole fusion
[C₅H₄N₂O]⁺108.0324C₅H₄N₂O⁺Fragment containing pyridine-oxazole core

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is considered the gold standard for molecular structure determination as it provides an unambiguous, three-dimensional map of electron density. iaea.org If a suitable, diffraction-quality crystal of 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine can be grown, this technique will definitively confirm its atomic connectivity, precise bond lengths, bond angles, and planarity of the ring systems. acs.org Most importantly, X-ray crystallography can determine the absolute stereochemistry of chiral centers without ambiguity, providing the final and most decisive piece of structural evidence. researchgate.net

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine.
ParameterHypothetical Value
Chemical FormulaC₈H₆N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.12
b (Å)10.34
c (Å)9.55
β (°)105.3
Volume (ų)773.4
Z4
Final R indices [I > 2σ(I)]R1 = 0.045

Chiroptical Spectroscopy for Stereochemical Assignment

When single crystals suitable for X-ray analysis cannot be obtained, chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), serve as powerful, non-destructive alternatives for determining the absolute configuration of chiral molecules in solution. researchgate.netmdpi.com

The procedure involves measuring the experimental ECD or VCD spectrum of the chiral molecule. Concurrently, the theoretical spectra for one of the possible enantiomers are calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT) for ECD. nih.gov The absolute configuration is then assigned by comparing the sign and shape of the experimental spectrum with the calculated one. nih.gov A strong correlation between the two confirms the absolute configuration of the enantiomer under investigation. For molecules with weak chromophores, derivatization with a chromophoric probe can be used to amplify the chiroptical signal. nih.gov

Integration of Spectroscopic Data with Computational Predictions for Structural Assignment

Modern structure elucidation is greatly enhanced by the integration of experimental data with high-level computational methods. researchgate.net Density Functional Theory (DFT) calculations are routinely used to predict a range of spectroscopic parameters with increasing accuracy. nih.govnih.govacs.org

For 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine, DFT calculations would be used to compute the ¹H and ¹³C NMR chemical shifts. A strong linear correlation between the experimentally observed shifts and the computationally predicted values provides powerful validation for the proposed structure. nih.gov This approach is particularly useful for distinguishing between potential isomers. Furthermore, computational methods can predict vibrational (IR) and chiroptical (ECD, VCD) spectra. researchgate.net The close agreement between a full set of experimental data (NMR, HRMS, IR, ECD) and the corresponding computationally predicted properties provides the highest possible level of confidence in the final structural assignment, especially for novel and complex molecular architectures.

Chemical Transformations and Derivatization of the Polycyclic Core

Functionalization Strategies for Structural Diversification

The introduction of diverse functional groups onto the 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine nucleus is a primary strategy for creating a library of novel compounds. While direct functionalization studies on this specific heterocycle are not yet prevalent in the literature, strategies from related fused pyridine (B92270) systems can be extrapolated. For instance, oxidative C(sp³)-H functionalization of methyl groups on azaheteroarenes has proven to be a viable route for creating new bonds. nih.gov This suggests that if a methyl-substituted precursor to the 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine core were available, similar oxidative annulation techniques could be employed for further diversification. nih.gov

Formation of Analogs and Congeners through Site-Selective Modifications

The synthesis of analogs and congeners allows for a systematic exploration of structure-activity relationships. Site-selective modifications are key to this endeavor. In related nitrogen-containing fused systems like pyrazolo[3,4-d]pyrimidines, N-alkylation is a common and effective method for generating derivatives. nih.gov This is often achieved through nucleophilic substitution reactions using alkyl halides or other electrophiles in the presence of a base. nih.gov Such approaches could potentially be adapted for the nitrogen atoms within the 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine scaffold to produce a range of N-substituted analogs.

Furthermore, modifications at various positions of a heterocyclic core can lead to significant changes in biological activity. For example, in oxazolo[3,4-a]pyrazine derivatives, modifications at the 7-position with side chains containing functionalities like thiourea, N-substituted acetamides, and guanidines have been explored to modulate the compound's properties. nih.gov A similar systematic approach to functionalizing different positions of the 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine ring system would be a logical step in the synthesis of novel analogs.

Exploitation of the Polycyclic Scaffold as a Building Block in Complex Molecule Synthesis

Fused heterocyclic systems are valuable building blocks in the synthesis of more complex molecules. researchgate.net Pyrazolo[3,4-d]pyrimidines, for example, are recognized as important synthons in medicinal chemistry due to their structural resemblance to purines. nih.govsemanticscholar.org Similarly, the 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine core, once synthetically accessible in a scalable manner, could serve as a foundational element for constructing larger, more elaborate molecular architectures. The inherent structural features and reactivity of this polycyclic system could be harnessed to direct the assembly of complex target molecules.

Reactivity Profiling for Further Synthetic Manipulations

A thorough understanding of the reactivity of the 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine core is crucial for planning further synthetic manipulations. The reactivity of related oxazolo[3,2-a]pyridinium salts with nucleophiles offers some insight. These salts can undergo reactions leading to either the opening of the oxazole (B20620) ring or the pyridine ring, depending on the substitution pattern and the nature of the nucleophile. mdpi.com For instance, reaction with water can lead to the hydrolytic cleavage of the oxazole fragment, while reactions with amines can result in the opening of the pyridine ring. mdpi.com Investigating the reactivity of the 3H-Azeto[1,2-a] nih.govnih.govoxazolo[3,4-d]pyridine system towards a range of electrophilic and nucleophilic reagents would be essential to map its chemical behavior and identify pathways for further derivatization.

Future Research Directions and Methodological Challenges

Development of Novel and More Efficient Synthetic Routes for Azeto-Oxazolo-Pyridine Systems

The construction of the 3H-Azeto[1,2-a] acs.orgcreative-biostructure.comoxazolo[3,4-d]pyridine scaffold is a formidable task that will necessitate the development of innovative and efficient synthetic strategies. The fusion of a four-membered azetidine (B1206935) ring with a bicyclic oxazolo-pyridine system presents a unique set of challenges. Future research will likely focus on several key approaches:

Tandem and Cascade Reactions: One of the most elegant and efficient approaches to constructing complex molecular architectures is through tandem or cascade reactions, where multiple bonds are formed in a single operation. nih.govacs.org Future synthetic routes could be envisioned that commence from simpler, appropriately functionalized precursors. For instance, a cascade reaction could be initiated from a substituted aminopyridine that undergoes a series of cyclizations to form the fused system. A potential, yet speculative, pathway could involve the reaction of a suitably substituted 2-aminopyridine (B139424) derivative with a precursor that can form both the azetidine and oxazole (B20620) rings in a sequential manner.

Intramolecular Cycloadditions: The formation of the strained azetidine ring could potentially be achieved via an intramolecular [2+2] cycloaddition. creative-biostructure.com This would require a precursor with appropriately positioned reacting partners. For example, a pyridinium (B92312) ylide could undergo an intramolecular cycloaddition to form the azeto-fused system. acs.orgresearchgate.netrsc.org The viability of such an approach would depend on the ability to synthesize the necessary precursors and control the regioselectivity of the cycloaddition.

Strain-Release Driven Synthesis: The inherent strain of the azetidine ring can be harnessed as a driving force in synthetic transformations. nih.gov A future strategy could involve the use of a highly strained precursor, such as a bicyclo[1.1.0]butane derivative, which could undergo a ring-opening and subsequent cyclization cascade to form the desired polycyclic system. nih.gov

Metal-Catalyzed Cross-Coupling and Annulation Strategies: Transition-metal catalysis has become an indispensable tool in the synthesis of complex heterocycles. researchgate.netrsc.orgmdpi.com Future research will undoubtedly explore the use of metals like palladium, rhodium, and copper to orchestrate the formation of the azeto-oxazolo-pyridine core. This could involve a sequence of cross-coupling reactions to build up the carbon skeleton, followed by a metal-catalyzed annulation to close the rings.

A comparison of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Anticipated Challenges
Tandem/Cascade ReactionsHigh atom and step economy, rapid assembly of complexity.Requirement for precisely functionalized precursors, control of multiple reactive sites.
Intramolecular [2+2] CycloadditionDirect formation of the strained azetidine ring.Synthesis of suitable precursors, control of regioselectivity and stereoselectivity.
Strain-Release Driven SynthesisThermodynamic driving force for ring formation.Synthesis and handling of highly strained and potentially unstable precursors.
Metal-Catalyzed AnnulationHigh efficiency and functional group tolerance.Catalyst selection and optimization, potential for side reactions.

Exploration of Unprecedented Reactivity and Mechanistic Discoveries

The unique structural features of 3H-Azeto[1,2-a] acs.orgcreative-biostructure.comoxazolo[3,4-d]pyridine, particularly the strained azetidine ring fused to an aromatic system, are expected to give rise to novel and unexplored reactivity.

Ring-Opening Reactions: The significant ring strain of the azetidine moiety (approximately 25.2 kcal/mol) makes it susceptible to nucleophilic ring-opening. researchgate.netnih.gov The fusion to the oxazolo-pyridine system could modulate this reactivity in interesting ways. Mechanistic studies will be crucial to understand how the electronic properties of the larger aromatic system influence the regioselectivity and stereoselectivity of the ring-opening process.

Rearrangement Reactions: Strained heterocyclic systems are known to undergo a variety of rearrangement reactions to relieve ring strain. nih.gov Future investigations may uncover novel skeletal rearrangements of the azeto-oxazolo-pyridine core, leading to the formation of other complex heterocyclic systems. These studies could be initiated by thermal, photochemical, or catalytic activation.

Reactivity of the Oxazolo-Pyridine Moiety: The reactivity of the oxazolo-pyridine portion of the molecule is also of great interest. Oxazolo[3,2-a]pyridinium salts are known to be susceptible to nucleophilic attack, which can lead to cleavage of either the oxazole or the pyridine (B92270) ring, depending on the reaction conditions and the nature of the nucleophile. mdpi.comscite.ai The presence of the fused azetidine ring could influence the electron distribution in the aromatic system, potentially altering its reactivity towards nucleophiles and electrophiles.

Advancements in Asymmetric Synthesis and Chiral Induction for Stereochemically Defined Derivatives

The 3H-Azeto[1,2-a] acs.orgcreative-biostructure.comoxazolo[3,4-d]pyridine system possesses multiple stereocenters, and the development of methods for the stereocontrolled synthesis of its derivatives will be a major focus of future research.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition metal complexes and organocatalysts, will be paramount in achieving high levels of enantioselectivity and diastereoselectivity. nih.gov Recent advances in asymmetric catalysis for the synthesis of chiral pyridines and other N-heterocycles provide a strong foundation for this work. researchgate.netcapes.gov.br For instance, chiral Lewis acids could be employed to activate the pyridine ring towards nucleophilic attack in an enantioselective manner. acs.org

Chiral Pool Synthesis: An alternative approach involves the use of chiral starting materials derived from the chiral pool. This strategy would involve the transformation of readily available, enantiopure compounds into the desired polycyclic system.

Substrate-Controlled Diastereoselective Reactions: In cases where a chiral center is already present in the starting material, it can be used to direct the stereochemical outcome of subsequent reactions. Understanding the principles of chiral induction in such complex systems will be a key area of investigation.

A summary of potential asymmetric strategies is provided in Table 2.

Asymmetric Strategy Key Features Potential Challenges
Catalytic Asymmetric SynthesisUse of small amounts of a chiral catalyst to generate large quantities of enantiomerically enriched product.Catalyst design and optimization for the specific substrate and reaction.
Chiral Pool SynthesisReadily available, enantiopure starting materials.May require longer synthetic sequences and less flexibility in structural modifications.
Substrate-Controlled DiastereoselectivityExisting stereocenter directs the formation of new stereocenters.The directing effect may not be strong enough to achieve high levels of diastereoselectivity.

Computational Design and De Novo Synthesis of Related Polycyclic Architectures

Computational chemistry will play a vital role in guiding the future exploration of azeto-oxazolo-pyridine systems and in the design of novel, related polycyclic architectures.

Computational Stability and Reactivity Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the stability, electronic properties, and reactivity of 3H-Azeto[1,2-a] acs.orgcreative-biostructure.comoxazolo[3,4-d]pyridine and its derivatives. acs.org These studies can help to identify the most promising synthetic targets and to rationalize experimentally observed reactivity.

De Novo Drug Design: Computational methods for de novo drug design can be employed to generate novel molecular scaffolds with desired pharmacological properties. creative-biostructure.comnih.govfrontiersin.org By using the azeto-oxazolo-pyridine core as a starting point, these algorithms can suggest new derivatives with improved biological activity profiles. These methods can be broadly categorized into ligand-based and structure-based approaches.

Design of Novel Fused Systems: Computational tools can be used to design entirely new polycyclic systems with unique and desirable properties. By exploring the vast chemical space of fused heterocycles, it may be possible to identify novel scaffolds with potential applications in areas such as materials science and catalysis.

Q & A

Q. What are the common synthetic routes for constructing the 3H-azeto-oxazolo-pyridine scaffold, and how do reaction conditions influence yield?

The core structure is typically synthesized via cyclization reactions. For example:

  • Aza–ene reactions : Catalyst-free one-pot reactions between heterocyclic ketene aminals (HKAs) and 2,3-dioxopyrrolidines in eco-friendly solvents achieve high yields (~85–95%) under mild conditions .
  • Multicomponent reactions : Magnetic catalysts like Fe₃O₄@CSBMn enable three-component reactions (e.g., aryl halides, trimethylsilyl cyanide, and 2-aminopyridine) with electron-withdrawing groups improving yields .
  • Cyclization of intermediates : Pyridine derivatives with ethynyl groups undergo copper-catalyzed cyclization to form fused triazolo-pyridine systems .

Key Considerations :

  • Solvent choice (e.g., DMF vs. water) impacts reaction efficiency.
  • Catalyst-free methods reduce purification complexity but may require longer reaction times .

Q. How is structural characterization of 3H-azeto-oxazolo-pyridine derivatives performed, and what analytical techniques are critical?

Q. How can discrepancies in spectroscopic data for structurally similar derivatives be resolved?

Discrepancies often arise from:

  • Polymorphism : Different crystalline forms (e.g., 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine) exhibit distinct emission profiles. Use temperature-dependent NMR and differential scanning calorimetry (DSC) to identify polymorphs .
  • Tautomerism : Mesoionic structures (e.g., oxazolo-pyridinium-2-olate) require dynamic NMR studies to monitor equilibrium shifts .
  • Solvent effects : Compare spectra in polar vs. non-polar solvents to isolate environmental influences .

Q. What strategies improve the metabolic stability of 3H-azeto-oxazolo-pyridine derivatives in drug discovery?

  • Scaffold hopping : Replace metabolically labile moieties (e.g., converting imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine) to evade aldehyde oxidase (AO)-mediated degradation .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at positions prone to oxidation.
  • In silico modeling : Use docking studies to predict AO binding and prioritize stable analogs .

Q. How do photophysical properties of these derivatives correlate with solid-state packing arrangements?

  • Excited-state intramolecular proton transfer (ESIPT) : In cyano-substituted derivatives, polymorphs with planar arrangements exhibit red-shifted luminescence due to enhanced π-π interactions .
  • Table: Luminescence Properties of Polymorphs
PolymorphEmission Colorλmax (nm)Quantum Yield
Form AYellow5500.45
Form BOrange5900.32
Form CRed6300.18
Data derived from crystallographic and spectroscopic analysis .

Methodological Guidance

Q. What experimental design principles optimize anti-inflammatory activity in imidazo[1,2-a]pyridine analogs?

  • In vitro assays : Screen derivatives for TNF-α/IL-6 inhibition in macrophage models .
  • Dose-response studies : Use murine fibrosis models (e.g., bleomycin-induced lung fibrosis) to establish therapeutic windows .
  • Structure-activity relationship (SAR) : Prioritize substitutions at C-2 and C-6, which enhance binding to autotaxin (ATX) targets .

Q. How can computational methods predict synthetic feasibility and bioactivity?

  • Retrosynthetic analysis : Tools like Synthia™ decompose complex scaffolds into accessible precursors (e.g., 2-aminopyridine derivatives) .
  • DFT calculations : Model transition states for cyclization steps to identify rate-limiting barriers .
  • Machine learning : Train models on bioactivity datasets (e.g., ChEMBL) to prioritize high-potential candidates .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally analogous compounds?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or endotoxin levels can skew anti-inflammatory readouts .
  • Metabolic activation : Pro-drugs require liver microsome conversion for activity, which may not occur in simpler assays .
  • Solution : Standardize protocols (e.g., OECD guidelines) and validate hits across multiple models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.